molecular formula C9H20O B1622024 4-Methyloctan-1-ol CAS No. 38514-03-3

4-Methyloctan-1-ol

Cat. No.: B1622024
CAS No.: 38514-03-3
M. Wt: 144.25 g/mol
InChI Key: MWWKESKJRHQWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyloctan-1-ol is an aliphatic alcohol.

Scientific Research Applications

  • Modelization of Alcoholysis Reactions : Derouet, Brosse, and Challioui (2001) studied the alcoholysis of 4,5-epoxy-4-methyloctane, a model molecule of epoxidized 1,4-polyisoprene, using cerium ammonium nitrate as a catalyst. This research has implications for understanding and optimizing reactions in polymer chemistry (Derouet, Brosse, & Challioui, 2001).

  • Characterizing Chiroptical Properties : Kuwahara et al. (2010) focused on characterizing the chiroptical properties of 4-ethyl-4-methyloctane, a cryptochiral compound. This research is crucial for understanding the optical properties of chiral hydrocarbons, which has applications in stereochemistry and material sciences (Kuwahara et al., 2010).

  • Investigating Acid-Base Properties of Oxides : Cutrufello et al. (2002) explored the acid-base properties of various oxide systems, including their interaction with 4-methylpentan-2-ol. This study has implications for catalysis and materials science, particularly in the field of nanomaterials (Cutrufello et al., 2002).

  • Synthesis of Aggregation Pheromones : Yadav et al. (2011) reported on the synthesis of various compounds, including 3-Methyloctan-4-ol, which is relevant for understanding the chemical basis of insect communication and could have applications in pest control (Yadav et al., 2011).

  • Catalytic Conversion Studies : Reddy et al. (2007) conducted studies on the selective dehydration of 4-methylpentan-2-ol using nanocomposite oxides. This research is significant for the development of new catalysts and understanding reaction mechanisms in organic synthesis (Reddy et al., 2007).

  • Synthesis of Chiral Alcohols : Kovalenko and Mineeva (2014) synthesized several chiral alcohols, including 4-Methyloctan-1-ol, using cyclopropane intermediates. This research contributes to the field of synthetic organic chemistry, particularly in the synthesis of chiral compounds (Kovalenko & Mineeva, 2014).

  • Investigating Chemical Equilibria in Extraction Processes : Kumar et al. (2015) studied the reactive extraction of 4-oxopentanoic acid, providing insights into chemical equilibria in extraction processes. This research is important for chemical engineering and process optimization (Kumar et al., 2015).

Properties

38514-03-3

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

4-methyloctan-1-ol

InChI

InChI=1S/C9H20O/c1-3-4-6-9(2)7-5-8-10/h9-10H,3-8H2,1-2H3

InChI Key

MWWKESKJRHQWEF-UHFFFAOYSA-N

SMILES

CCCCC(C)CCCO

Canonical SMILES

CCCCC(C)CCCO

38514-03-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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